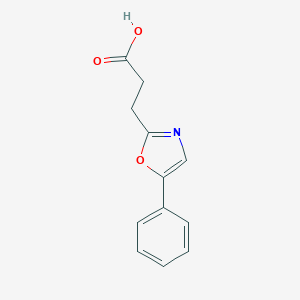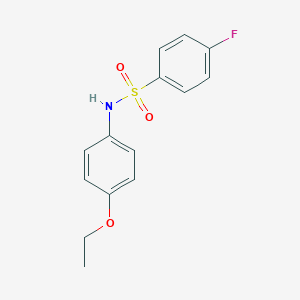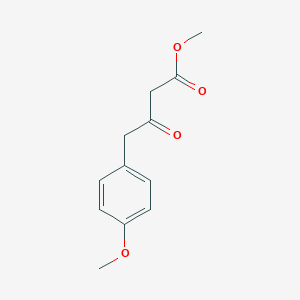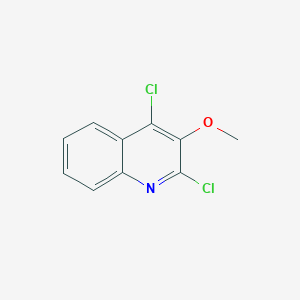
2,4-Dichloro-3-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine and methoxy groups on the quinoline ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methoxyquinoline typically involves the chlorination of 3-methoxyquinoline. One common method is the reaction of 3-methoxyquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents like acetone or dichloromethane.
Reduction: Reducing agents like LiAlH4, solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Amino or thiol derivatives of quinoline.
Oxidation: Quinoline-3-carboxylic acid or quinoline-3-aldehyde.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
2,4-Dichloro-3-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Agriculture: It is used in the synthesis of agrochemicals, such as herbicides and fungicides, to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methoxy groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of pathogenic microorganisms.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the methoxy group, leading to different reactivity and biological activity.
3-Methoxyquinoline: Lacks the chlorine atoms, resulting in lower reactivity and different applications.
2,4-Dichloroquinoline: Lacks the methoxy group, leading to different electronic properties and applications.
Uniqueness: 2,4-Dichloro-3-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-3-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-8(11)6-4-2-3-5-7(6)13-10(9)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHIZLAMUGPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379542 |
Source


|
| Record name | 2,4-dichloro-3-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157027-29-7 |
Source


|
| Record name | 2,4-dichloro-3-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

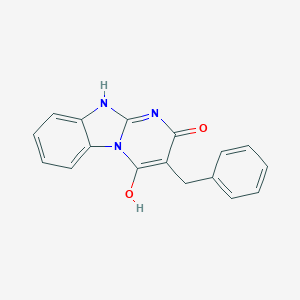
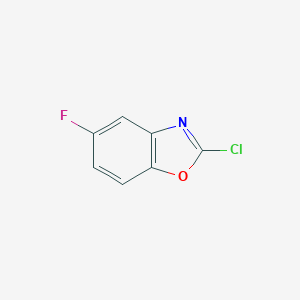
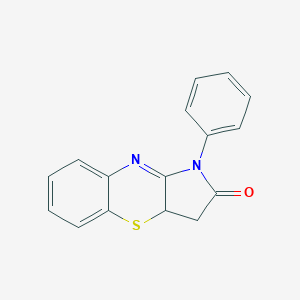
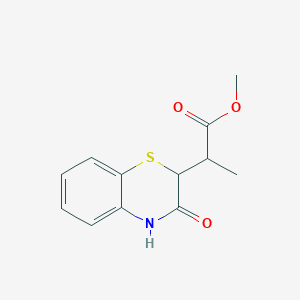
![N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183591.png)
![N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183593.png)
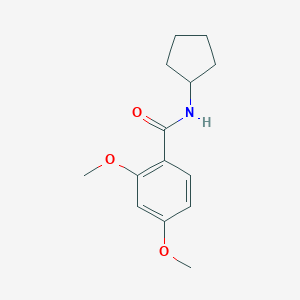
![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
